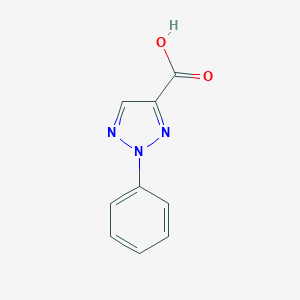

2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZFAZWAEXCZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354025 | |

| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13306-99-5 | |

| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols and characterization data.

Introduction

This compound is a key building block in the development of various pharmacologically active agents and functional materials. Its rigid triazole core, substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, provides a versatile scaffold for designing molecules with specific biological targets or material properties. The synthesis of this compound with high regioselectivity is crucial for its applications. This guide focuses on a robust and accessible synthetic route starting from readily available precursors.

Synthetic Pathway Overview

The presented synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, from D-glucose and phenylhydrazine. The second stage is the oxidation of this aldehyde to the desired carboxylic acid.

An In-depth Technical Guide to 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS Number: 13306-99-5), detailing its chemical properties, spectroscopic profile, synthesis protocols, and significant biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a triazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. This structural motif is a key building block in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13306-99-5 | [1][2][3] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| InChI Key | MXZFAZWAEXCZTR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | [1] |

| Melting Point | Data not consistently available | [1] |

| Boiling Point | Data not consistently available | [1] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. The following tables summarize the expected spectral characteristics based on its functional groups and structural analogs.[3][4]

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.3 | Singlet (broad) | 1H, Carboxylic Acid (-COOH) |

| ~9.1 | Singlet | 1H, Triazole Ring (-CH) |

| 7.6 - 8.8 | Multiplet | 5H, Phenyl Ring (-C₆H₅) |

| Note: Data is inferred from close structural analogs. Actual values may vary.[5] |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 165 - 190 | Carboxylic Acid Carbon (-C OOH) |

| 125 - 170 | Aromatic and Triazole Carbons |

| Note: General ranges for the functional groups are provided.[6] |

Table 4: Key IR Absorption Bands (KBr Disc)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| >3000 | Medium | Aromatic C-H stretch |

| 1710 - 1760 | Strong | C=O stretch (Carboxylic Acid) |

| 1400 - 1600 | Medium-Strong | C=C and C=N stretches (Aromatic/Triazole Rings) |

| Note: Characteristic absorption ranges for the functional groups are listed.[7][8][9][10] |

Experimental Protocols: Synthesis

The primary route for synthesizing 1,2,3-triazole-4-carboxylic acids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] The synthesis of the title compound involves the reaction between phenyl azide and propiolic acid.

Protocol: Synthesis via [3+2] Cycloaddition

-

Catalyst Preparation: In a round-bottom flask, dissolve copper(I) iodide (CuI, ~2-5 mol%) and a suitable ligand (e.g., sodium ascorbate, 10 mol%) in a solvent mixture, such as dimethylformamide (DMF) and water (1:1).[5]

-

Reagent Addition: To the stirred catalyst solution, add propiolic acid (1.0 equivalent). Subsequently, add phenyl azide (1.0 equivalent) to the mixture.

-

Reaction Condition: Stir the reaction mixture at a controlled temperature, typically between room temperature and 50°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically overnight).[5]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization to yield this compound as a solid product.[5]

Biological Activity and Signaling Pathways

Derivatives of the 2-phenyl-1,2,3-triazole-4-carboxylic acid scaffold have demonstrated significant potential as inhibitors of key enzymes implicated in human diseases.

Xanthine Oxidase (XO) Inhibition

Numerous studies have identified 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO).[11] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Several analogs of the title compound have shown inhibitory activity in the nanomolar to micromolar range, acting as mixed-type inhibitors.[11][12][13] This makes the core structure a valuable scaffold for developing novel treatments for gout and hyperuricemia.

Potential as FAK Inhibitors and Anticancer Agents

While research on the title compound is specific, the broader class of triazole derivatives has been investigated for anticancer properties. Notably, certain 1,2,4-triazole derivatives (isomers of the title compound) are potent inhibitors of Focal Adhesion Kinase (FAK).[14][15][16][17] FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and migration.[14][18] FAK inhibition disrupts downstream pro-survival signaling pathways, including the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.[17][18]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 13306-99-5 [chemicalbook.com]

- 3. This compound | C9H7N3O2 | CID 762277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,3-triazole isomer, in particular, has garnered significant attention in medicinal chemistry and materials science due to its synthetic accessibility, stability, and ability to participate in various biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characterization, and key physicochemical parameters. While extensive biological data for this specific compound is not widely available in the public domain, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 13306-99-5 |

| Appearance | Solid |

| Melting Point | 175-177 °C |

Solubility

Acidity (pKa)

An experimental pKa value for this compound has not been explicitly reported in the reviewed literature. However, studies on similar 2-aryl-1,2,3-triazole-4-carboxylic acids indicate they are generally weak acids. For instance, related compounds such as 2-aryl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acids have reported pKa values in the range of 7.3 to 8.5 in a water-DMSO mixture.[1] This suggests that the pKa of the title compound is likely to be higher than that of benzoic acid (pKa ≈ 4.2).

Spectral Data

¹H and ¹³C NMR Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound is available, providing confirmation of its chemical structure.

| ¹H NMR | Chemical Shift (ppm) |

| Phenyl-H | 7.45 (m, 3H) |

| Phenyl-H | 8.10 (m, 2H) |

| Triazole-H | 8.65 (s, 1H) |

| ¹³C NMR | Chemical Shift (ppm) |

| Phenyl-C | 120.3 |

| Phenyl-C | 129.2 |

| Phenyl-C | 129.8 |

| Triazole-C | 136.7 |

| Phenyl-C (ipso) | 138.8 |

| Triazole-C | 142.9 |

| Carboxyl-C | 162.8 |

Crystal Structure

The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667425. The associated publication is in Acta Crystallographica Section E: Structure Reports Online, DOI: 10.1107/S1600536807051823.[2] The crystal structure reveals a planar triazole ring, with the phenyl ring being twisted with respect to the triazole ring. The molecules form hydrogen-bonded dimers in the solid state through their carboxylic acid groups.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 1,2,3-triazole-4-carboxylic acids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." The following is a general protocol based on literature procedures for similar compounds.

Materials:

-

Phenyl azide

-

Propiolic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in a mixture of tert-butanol and water.

-

To this solution, add propiolic acid followed by phenyl azide.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

An alternative pathway involves the oxidation of the corresponding aldehyde, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, which can be synthesized from D-glucose phenylosazone.[3]

Visualizations

Experimental Workflow: Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound with established synthetic routes and spectral data. Its physical and chemical properties make it a versatile building block for the synthesis of more complex molecules. While its own biological activity is not extensively documented, the prevalence of the 1,2,3-triazole scaffold in pharmacologically active compounds suggests that derivatives of this carboxylic acid could be of significant interest in drug discovery and development. Further research into its biological effects and the synthesis of its derivatives is warranted.

References

Spectroscopic Analysis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or have an interest in triazole-based heterocyclic compounds.

Core Data Presentation

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-5 (triazole ring) |

| ~8.10 | m | 2H | H-2', H-6' (phenyl ring) |

| ~7.55 | m | 3H | H-3', H-4', H-5' (phenyl ring) |

| >10.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | -COOH |

| ~142.0 | C-4 (triazole ring) |

| ~138.0 | C-5 (triazole ring) |

| ~137.0 | C-1' (phenyl ring) |

| ~129.5 | C-3', C-5' (phenyl ring) |

| ~129.0 | C-4' (phenyl ring) |

| ~120.0 | C-2', C-6' (phenyl ring) |

Experimental Protocols

While specific experimental data for the title compound is not available, a general protocol for the acquisition of NMR spectra for similar triazole carboxylic acid derivatives is provided below. This protocol is based on standard laboratory practices and can be adapted as needed.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is recommended for data acquisition.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the expected chemical shifts.

-

Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is appropriate.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each unique carbon atom.

-

Spectral Width: A spectral width of approximately 220 ppm is typically required.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally used.

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Molecular Structure Visualization

The chemical structure of this compound is presented below. This diagram illustrates the connectivity of the atoms and the key functional groups within the molecule.

Caption: Molecular structure of this compound.

Crystal Structure Analysis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and crystallization, presents a comprehensive summary of its crystallographic data, and explores a hypothetical signaling pathway based on the known biological activities of similar compounds.

Introduction

This compound belongs to the 1,2,3-triazole class of heterocyclic compounds, which are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The spatial arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its physicochemical properties and biological interactions. This guide offers a detailed examination of the three-dimensional structure of the title compound, providing valuable insights for researchers in drug design and materials engineering.

Experimental Protocols

The synthesis and crystallization of this compound were performed as described in the crystallographic literature. The general procedures are outlined below.

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of phenyl azide with an appropriate three-carbon synthon containing a carboxyl group or a precursor that can be readily converted to a carboxylic acid. One plausible synthetic pathway is the [3+2] cycloaddition reaction between phenyl azide and ethyl propiolate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in an appropriate solvent system, such as an ethanol/water mixture, at room temperature.

X-ray Crystallography

A single crystal of the title compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in difference Fourier maps and refined isotropically.

Data Presentation

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667425. A summary of the key crystallographic parameters and selected geometric parameters are presented below.

Crystal Data and Structure Refinement

| Parameter | Value |

| CCDC Deposition No. | 667425 |

| Empirical Formula | C₉H₇N₃O₂ |

| Formula Weight | 189.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.934(2) Å |

| b | 5.549(1) Å |

| c | 14.280(3) Å |

| α | 90° |

| β | 108.89(3)° |

| γ | 90° |

| Volume | 819.3(3) ų |

| Z | 4 |

| Density (calculated) | 1.534 Mg/m³ |

| Absorption Coefficient | 0.113 mm⁻¹ |

| F(000) | 392 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| θ range for data collection | 2.66 to 27.50° |

| Final R indices [I>2σ(I)] | R1 = 0.0455, wR2 = 0.1233 |

| R indices (all data) | R1 = 0.0589, wR2 = 0.1328 |

| Largest diff. peak and hole | 0.213 and -0.198 e.Å⁻³ |

Selected Bond Lengths (Å)

| Bond | Length |

| N1-N2 | 1.332(2) |

| N2-N3 | 1.321(2) |

| N1-C5 | 1.345(2) |

| N3-C4 | 1.350(2) |

| C4-C5 | 1.385(3) |

| C4-C6 | 1.481(3) |

| C6-O1 | 1.212(2) |

| C6-O2 | 1.310(2) |

| N2-C7 | 1.428(2) |

Selected Bond Angles (°)

| Angle | Value |

| C5-N1-N2 | 110.3(2) |

| N3-N2-N1 | 106.3(1) |

| C4-N3-N2 | 110.1(2) |

| N3-C4-C5 | 106.6(2) |

| N1-C5-C4 | 106.7(2) |

| O1-C6-O2 | 123.0(2) |

| O1-C6-C4 | 123.3(2) |

| O2-C6-C4 | 113.7(2) |

| N3-N2-C7 | 126.3(2) |

| N1-N2-C7 | 127.4(2) |

Selected Torsion Angles (°)

| Torsion Angle | Value |

| N3-N2-N1-C5 | -0.1(2) |

| N1-N2-N3-C4 | 0.2(2) |

| N2-N3-C4-C5 | -0.2(2) |

| N3-C4-C5-N1 | 0.1(2) |

| N2-N1-C5-C4 | 0.0(2) |

| C5-C4-C6-O1 | 176.7(2) |

| C5-C4-C6-O2 | -2.8(3) |

| N1-N2-C7-C8 | -40.1(3) |

| N1-N2-C7-C12 | 141.2(2) |

Molecular and Crystal Structure Description

The asymmetric unit of this compound contains one molecule. The triazole ring is essentially planar. The phenyl ring is twisted with respect to the triazole ring. In the crystal structure, molecules are linked by intermolecular O-H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network by C-H···O interactions.

Hypothetical Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound have not been extensively studied, derivatives of 1,2,3-triazoles have shown a variety of biological activities, including the inhibition of enzymes such as kinases. Based on the structural features of the title compound and the known activities of similar molecules, a hypothetical interaction with a kinase-mediated signaling pathway can be proposed. For instance, many small molecule kinase inhibitors bind to the ATP-binding pocket of the enzyme, competing with ATP and thereby inhibiting downstream signaling.

This diagram illustrates a simplified, hypothetical mechanism where this compound acts as an inhibitor of a cytoplasmic kinase. By blocking the kinase's activity, the phosphorylation of its substrate is prevented, thereby interrupting the signaling cascade that leads to a specific cellular response. It is crucial to note that this is a speculative pathway and requires experimental validation.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The presented structural information can aid in the design of novel derivatives with enhanced biological activities and desired physicochemical properties. The hypothetical signaling pathway offers a starting point for further biological evaluation of this and related compounds.

solubility of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments based on structural analogs, and provides a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring a triazole ring, a phenyl group, and a carboxylic acid moiety. The presence of these functional groups dictates its physicochemical properties, including its solubility in various solvents. The triazole ring and carboxylic acid group introduce polarity and the potential for hydrogen bonding, while the phenyl group contributes to its nonpolar character.

Qualitative Solubility Profile

While specific quantitative data for this compound is not available in the reviewed literature, studies on analogous 2-aryl-1,2,3-triazole-4-carboxylic acids provide insights into its likely solubility behavior. The optical properties of similar compounds have been investigated in solvents such as 1,4-dioxane, dimethyl sulfoxide (DMSO), and methanol, suggesting at least partial solubility in these organic solvents.

Based on its structure, the following qualitative solubility predictions can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound is likely to have some solubility in polar protic solvents. The acidity of the carboxylic acid will also influence its aqueous solubility, which is expected to increase with pH as the acid is converted to its more soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, suggesting probable solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar phenyl group may impart some solubility in nonpolar solvents, but overall, significant solubility in these solvents is not expected due to the polar carboxylic acid and triazole functionalities.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in various solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate as data becomes available through experimental determination.

Table 1: Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility (Unit) | Reference |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| 1,4-Dioxane | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (pure solid)

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound is not currently well-documented in public sources, its chemical structure suggests some solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, experimental determination is necessary. The provided shake-flask method protocol offers a reliable and standardized approach to generate this critical data, which is fundamental for formulation development, pharmacokinetic studies, and other aspects of pharmaceutical research.

Spectroscopic Characterization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis of the expected spectroscopic data based on the well-established principles of spectroscopic interpretation and data from closely related analogues. It also includes detailed experimental protocols for obtaining and analyzing the spectroscopic data, as well as visualizations to aid in understanding the experimental workflows and structure-spectra correlations.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the 1,2,3-triazole core in various bioactive molecules and functional materials. The presence of a carboxylic acid moiety and a phenyl group attached to the triazole ring imparts specific physicochemical properties that can be effectively characterized using a suite of spectroscopic techniques. This guide will cover the theoretical basis and practical aspects of using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 12.5 | Broad Singlet | 1H | COOH |

| ~8.5 - 8.3 | Singlet | 1H | Triazole C5-H |

| ~8.1 - 7.9 | Multiplet | 2H | Phenyl (ortho-H) |

| ~7.6 - 7.4 | Multiplet | 3H | Phenyl (meta- & para-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 160 | C=O (Carboxylic Acid) |

| ~145 - 143 | Triazole C4 |

| ~140 - 138 | Phenyl C1 (ipso) |

| ~138 - 136 | Triazole C5 |

| ~130 - 129 | Phenyl C4 (para) |

| ~129 - 128 | Phenyl C3/C5 (meta) |

| ~121 - 119 | Phenyl C2/C6 (ortho) |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3150 - 3100 | Medium | C-H stretch (Aromatic/Triazole) |

| ~1720 - 1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1480 | Medium | C=C stretch (Aromatic ring) |

| ~1450 - 1400 | Medium | N=N stretch (Triazole ring) |

| ~1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| ~950 - 900 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |

| ~760, 690 | Strong | C-H bend (out-of-plane, Monosubstituted benzene) |

Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~250 - 270 | High | π → π* (Phenyl and triazole rings) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - OH]⁺ |

| 144 | Medium | [M - COOH]⁺ |

| 116 | High | [C₆H₅N₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition of phenyl azide with an acetylene derivative bearing a carboxylate group, followed by acidification.

Materials:

-

Phenyl azide

-

Ethyl propiolate

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of ethyl propiolate (1.0 eq) in DCM, add phenyl azide (1.1 eq), CuI (0.1 eq), and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate.

-

Purify the crude ester by column chromatography on silica gel.

-

Dissolve the purified ester in a mixture of ethanol and 2M aqueous NaOH.

-

Heat the mixture to reflux for 2 hours to facilitate hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with 2M HCl until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

NMR Spectroscopy

Instrumentation:

-

500 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as an internal reference.

FT-IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

Mass Spectrometry

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements for elemental composition determination.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic characterization of this compound.

thermodynamic stability studies of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis and Characterization

A prerequisite for any thermodynamic study is the synthesis and rigorous characterization of the compound to ensure purity. The synthesis of this compound and its derivatives is well-documented, often involving cycloaddition reactions.[3][4]

General Synthesis Pathway

A common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3]

Caption: General workflow for the synthesis and characterization of the target compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.[5]

-

Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.[3]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, which should be >95% for accurate thermodynamic measurements.

Thermodynamic Stability Analysis

The thermodynamic stability of a compound is assessed by its resistance to decomposition under thermal stress. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

Caption: Workflow for conducting thermodynamic stability studies.

Experimental Protocols

2.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature. The onset temperature of mass loss corresponds to the decomposition temperature (Td).

-

2.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This allows for the determination of the melting point (Tm), enthalpy of fusion (ΔHfus), and the enthalpy of decomposition (ΔHdecomp).

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The area under the peak is integrated to determine the enthalpy change.

-

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be summarized in tables for clear comparison and interpretation. While specific data for this compound is not available, the following tables provide a template for how such data would be presented. For context, related polynitro-aryl-1,2,3-triazole derivatives have been shown to decompose in the range of 142-319 °C.[6]

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Unit |

| Onset Decomposition Temp (Td) | (To be determined) | °C |

| Temperature at 5% Mass Loss | (To be determined) | °C |

| Residual Mass at 500 °C | (To be determined) | % |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Unit |

| Melting Point (Tm) | (To be determined) | °C |

| Enthalpy of Fusion (ΔHfus) | (To be determined) | J/g |

| Onset of Decomposition | (To be determined) | °C |

| Enthalpy of Decomposition (ΔHdecomp) | (To be determined) | J/g |

Conclusion

The thermodynamic stability of this compound is a critical parameter for its application in drug development. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for determining key stability indicators such as decomposition temperature and enthalpy changes. Rigorous adherence to these methodologies, beginning with the synthesis of a high-purity compound, will yield the reliable data necessary to ensure the quality, safety, and efficacy of pharmaceutical products derived from this important molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amide Coupling of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly crucial in the fields of medicinal chemistry and drug development for the synthesis of peptides, small molecule drugs, and other biologically active compounds.[1] The coupling of carboxylic acids with amines to form amides often requires the use of activating agents to overcome the kinetic barrier of the reaction.[2] This document provides detailed application notes and experimental protocols for the amide coupling of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry, using three common and effective coupling reagents: HATU, EDC in combination with HOBt, and T3P.[3][4][5]

Coupling Reagent Overview

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity when applicable.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[3][6] It is particularly effective for coupling challenging or sterically hindered substrates.[7]

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) is a widely used carbodiimide-based coupling system.[4] EDC activates the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more stable active ester intermediate.[8]

-

T3P® (Propylphosphonic Anhydride) is a versatile and powerful cyclic anhydride that acts as a dehydrating agent to promote amide bond formation.[5] It is known for its high reactivity, operational simplicity, and the easy removal of its water-soluble byproducts.[9]

Data Presentation: Comparative Yields of Amide Coupling Protocols

The following table summarizes typical yields for amide coupling reactions using HATU, EDC/HOBt, and T3P with various carboxylic acids and amines, providing a comparative overview of their efficiencies. While specific yields for this compound are not always available in a comparative study, the data presented for structurally related or challenging substrates offer valuable insights.

| Coupling Reagent | Carboxylic Acid | Amine | Solvent | Yield (%) | Reference |

| HATU | Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | DMF | 38 | [10] |

| 2-fluoro-4-hydroxybenzoic acid | biphenyl-2-yl-carbamic acid derivative | DMF | 95 | [11] | |

| General Acids | General Amines | DMF | High | [3] | |

| EDC/HOBt | Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | CH3CN | 72 (with DMAP) | [10] |

| General Acids | General Amines | DMF/DCM | >80 | [4][8] | |

| 2,5-dimethylthiazole-4-carboxylic acid | 4-amino-N-(4-methoxybenzyl)benzamide | CH3CN | Good to Excellent | [10] | |

| T3P® | Epimerization-prone acids | Various amines (including anilines) | 2-MeTHF | High (typically >85) | [5][12] |

| General Acids | Cyclopropylamine | 2-MeTHF | 74 | [9] | |

| Thionicotinic acid | N-aryl imines (in situ) | 2-MeTHF | 40-48 | [1] |

Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvents are recommended for optimal results, especially with HATU and EDC/HOBt protocols.[13]

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from general procedures for HATU couplings.[4][6]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF, add DIPEA (2.5 equiv) at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add the amine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a standard procedure for EDC/HOBt couplings.[4][10]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

DIPEA or TEA (2.0 - 3.0 equiv)

-

Anhydrous DMF or DCM

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete, dilute with an organic solvent and wash with water to remove the urea byproduct and excess reagents.[4]

-

Perform further aqueous washes with a mild acid (e.g., 5% citric acid) and a mild base (e.g., saturated NaHCO3), followed by brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

This protocol is based on the general procedure for T3P® couplings, which are known for their straightforward workup.[5][9]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

T3P® (50 wt% solution in ethyl acetate or DMF, 1.5 equiv)

-

Pyridine or DIPEA (3.0 - 4.0 equiv)

-

Ethyl acetate or another suitable aprotic solvent

Procedure:

-

In a flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in ethyl acetate.

-

Add pyridine (3.0 equiv) to the solution.

-

Add the T3P® solution (1.5 equiv) dropwise to the mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-3 hours, or until the reaction is complete.

-

Quench the reaction by adding water or a saturated solution of NaHCO3.

-

Separate the organic layer and wash it with 1N HCl, saturated NaHCO3, and brine to remove the water-soluble phosphonic acid byproducts.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The crude product can often be of high purity, but if necessary, it can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Amide Coupling

Caption: General workflow for the amide coupling of this compound.

Signaling Pathway of Amide Bond Formation (General)

Caption: Generalized mechanism for amide bond formation via activated intermediates.

References

- 1. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Esterification of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterifying 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The selection of an appropriate esterification method is crucial and depends on the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product. This document outlines four common and effective methods: Fischer-Speier Esterification, Steglich Esterification, Mitsunobu Reaction, and esterification via an acid chloride intermediate.

Method Selection Overview

Choosing the right esterification strategy is a critical step in the synthetic workflow. The following diagram provides a decision-making guide based on the properties of the substrate and the desired reaction conditions.

Application Notes and Protocols: 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid as a Precursor for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid as a versatile precursor for the development of novel pharmaceutical compounds. This document includes detailed experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant signaling pathways.

Introduction

The 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules due to its unique chemical properties, including metabolic stability and the ability to form hydrogen bonds.[1] Specifically, this compound serves as a valuable building block for creating a diverse library of therapeutic candidates, particularly through the formation of carboxamide derivatives. These derivatives have demonstrated significant potential as anticancer and antifungal agents.[2][3] This document outlines the synthesis of the parent carboxylic acid and its subsequent conversion into bioactive carboxamides, supported by protocols and biological data.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the initial synthesis of ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate followed by its hydrolysis. A common and effective method for the first step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]

Experimental Protocol 1: Synthesis of Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of similar 1,2,3-triazole esters.[1]

Materials:

-

Phenyl azide

-

Ethyl propiolate

-

Copper(I) iodide (CuI)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve phenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(I) iodide (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude ester by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate.

Experimental Protocol 2: Hydrolysis to this compound

This protocol outlines the hydrolysis of the ethyl ester to the desired carboxylic acid.[5]

Materials:

-

Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of NaOH or KOH (2.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Caption: Workflow for the synthesis of the target precursor.

Application in Pharmaceutical Synthesis: Carboxamide Derivatives

This compound is an excellent starting material for the synthesis of a variety of carboxamide derivatives. This is typically achieved through amide coupling reactions with various amines, often facilitated by coupling agents.

Experimental Protocol 3: General Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxamides

Materials:

-

This compound

-

Desired amine (e.g., aniline, benzylamine derivatives)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-phenyl-2H-1,2,3-triazole-4-carboxamide derivative.

Caption: General workflow for amide coupling.

Biological Activities of Derived Compounds

Anticancer Activity

Derivatives of this compound have shown promising anticancer activities against various human cancer cell lines. The biological activity is often dependent on the nature of the substituent introduced via the amide linkage.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Citation |

| 1a | N-(2,5-dichlorophenyl)-5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide | Leukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, Breast | Not specified, significant activity | [2] |

| 6cf | N/A | MCF-7 (Breast) | 5.71 | [6] |

| 6cf | N/A | 4T1 (Breast) | 8.71 | [6] |

| 6af | N/A | MCF-7 (Breast) | 2.61 | [6] |

| 10d | 1,2,4-triazole derivative | MCF-7 (Breast) | 10.2 | [7] |

| 10d | 1,2,4-triazole derivative | Hela (Cervical) | 9.8 | [7] |

| 10d | 1,2,4-triazole derivative | A549 (Lung) | 16.5 | [7] |

| 8 | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

| 8 | Phosphonate derivative | A-549 (Lung) | 21.25 | [8] |

| 8 | Phosphonate derivative | MCF-7 (Breast) | 18.06 | [8] |

| 8 | Phosphonate derivative | MDA-MB-231 (Breast) | 16.32 | [8] |

Antifungal Activity

Certain carboxamide derivatives also exhibit potent antifungal properties.

| Compound ID | Derivative Structure | Fungal Strain | MIC (µmol/mL) | Citation |

| 3d | N/A | Rhizopus oryzae | 0.017 | [3] |

| 3e | N/A | Rhizopus oryzae | 0.017 | [3] |

| 3c | N/A | Rhizopus oryzae | 0.07 | [3] |

| 4s | Azole derivative | Candida albicans SC5314 | <1.52 µg/mL (MIC50) | [9] |

Signaling Pathways

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[10] Some triazole-based compounds have been identified as inhibitors of this pathway.[10] In the "off state," a destruction complex phosphorylates β-catenin, leading to its degradation. In the "on state" (e.g., upon Wnt ligand binding), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[10] Triazole inhibitors can promote the stabilization of Axin, a key component of the destruction complex, thereby enhancing β-catenin degradation and downregulating the pathway.[10]

Caption: Inhibition of the Wnt/β-catenin pathway.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and migration.[11] Overexpression of FAK is common in many cancers. Upon activation, FAK autophosphorylates, creating a docking site for Src kinase. The FAK/Src complex then phosphorylates downstream targets, activating pathways such as PI3K/Akt and MAPK, which promote cell survival and proliferation.[11][12] FAK inhibitors can block the kinase activity of FAK, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[11][13]

Caption: Inhibition of the FAK signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. The straightforward and high-yielding synthetic routes to this compound, coupled with the ease of its derivatization into biologically active carboxamides, make it an attractive scaffold for the development of novel therapeutics. The demonstrated anticancer and antifungal activities of its derivatives highlight the potential of this chemical class in addressing significant unmet medical needs. Further exploration of the structure-activity relationships of these compounds and their effects on key signaling pathways, such as Wnt/β-catenin and FAK, will undoubtedly pave the way for the discovery of new and potent drug candidates.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. escholarship.org [escholarship.org]

- 13. escholarship.org [escholarship.org]

Applications of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. The 1,2,3-triazole scaffold is a significant pharmacophore in modern drug discovery, known for its metabolic stability and ability to form various non-covalent interactions with biological targets. This application note will delve into its primary role as a xanthine oxidase inhibitor for the treatment of gout, as well as its emerging potential in anticancer and antimicrobial therapies.

Xanthine Oxidase Inhibition: A Promising Treatment for Gout

Derivatives of this compound have been extensively investigated as potent inhibitors of xanthine oxidase (XO), an enzyme crucial for purine metabolism. XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of urate crystals in joints, causing the painful inflammatory condition known as gout.

As analogues of the commercially available drug Febuxostat, these triazole derivatives have shown significant promise, with some compounds exhibiting inhibitory concentrations in the nanomolar range.

Quantitative Data for Xanthine Oxidase Inhibitors

The following table summarizes the in vitro xanthine oxidase inhibitory activity of various this compound derivatives.

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) | Reference |

| 1a | 4'-isobutoxy | 0.084 | [1] |

| 1b | 4'-CN | 0.254 | [1] |

| 1c | 4'-OCH3 | - | [1] |

| 1d | 4'-Cl | - | [1] |

| 1s | 4'-(3-methoxybenzoxy) | 0.21 | [2] |

| Allopurinol | (Standard) | 7.56 | [2] |

| Y-700 | (Lead Compound) | 0.016 | [2] |

Signaling Pathway: Xanthine Oxidase Inhibition

Caption: Inhibition of uric acid production by this compound derivatives.

Anticancer Activity: A Multifaceted Approach

The 1,2,3-triazole nucleus is a versatile scaffold that has been incorporated into numerous compounds with demonstrated anticancer activity. These compounds exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways and the induction of apoptosis.

Quantitative Data for Anticancer Activity

The following table presents the cytotoxic activity of representative 1,2,3-triazole derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 2a | Chalcone derivative | A549 (Lung) | 8.67 | [3] |

| 2b | Betulinic acid derivative | A549 (Lung) | 3.7 | [4] |

| 2c | Indole derivative | A549 (Lung) | 9.07 | [4] |

| 2d | Pyridine derivative | A549 (Lung) | 1.023 | [4] |

| 2e | 1,2,3-triazole-carboxamide | Leukemia, Melanoma, etc. | Significant Activity | [5] |

| Doxorubicin | (Standard) | A549 (Lung) | 3.24 | [3] |

Signaling Pathway: Anticancer Mechanism

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-triazole derivatives, leading to reduced cell proliferation and induced apoptosis.

Antimicrobial Activity: Combating Drug Resistance

1,2,3-Triazole derivatives have emerged as a promising class of antimicrobial agents with the potential to address the growing challenge of drug resistance. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Data for Antimicrobial Activity

The table below summarizes the minimum inhibitory concentration (MIC) of a 1,2,3-triazole-4-carboxylic acid derivative against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a | Bacillus subtilis | 59.5 | [6] |

| 3a | Vibrio cholerae | 59.5 | [6] |

Signaling Pathway: Antifungal Mechanism

Caption: Inhibition of ergosterol biosynthesis by 1,2,3-triazole derivatives, leading to fungal cell membrane disruption.

Experimental Protocols

Synthesis of 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives

A general and efficient method for the synthesis of these compounds is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".

Workflow for Synthesis

References

- 1. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivat" by Gene Sumrell [digitalrepository.unm.edu]

- 6. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The following protocols for amide bond formation and esterification are based on established and reliable synthetic methodologies.

Derivatization via Amide Bond Formation

Amide coupling is a robust and widely employed strategy for the derivatization of carboxylic acids. The following protocols outline two common methods for the synthesis of 2-phenyl-2H-1,2,3-triazole-4-carboxamides using standard coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by an amine.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

-

To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.8 eq.), followed by EDC·HCl (1.3 eq.) and HOBt (1.3 eq.).[1][2]

-

Stir the reaction mixture at room temperature for 5-10 minutes to ensure complete activation of the carboxylic acid.

-

Add the desired amine (1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another efficient coupling reagent for amide bond formation, particularly for hindered amines or acids.

Experimental Protocol:

-

In a vial, combine this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).

-

Add DIPEA (3.0 eq.) to the mixture, followed by the desired amine (1.0 eq.).[3]

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

Monitor the reaction for completion using TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-